2-Vinyl-4H-1,3-dithiine
Overview
Description
2-Vinyl-4H-1,3-dithiine is an organosulfur compound with the molecular formula C6H8S2. It is a bioavailable compound found in garlic and is known for its various health benefits, including anti-hypertensive effects . The compound is characterized by its unique structure, which includes a vinyl group attached to a 1,3-dithiine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinyl-4H-1,3-dithiine can be synthesized by heating allicin in a mixture of acetone and methanol (60:40, v/v). The compound is then isolated by fraction collection after chromatographic separation and concentrated under reduced pressure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Vinyl-4H-1,3-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with the vinyl group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-1,3-dithiine.
Substitution: Various substituted dithiines depending on the nucleophile used.
Scientific Research Applications
2-Vinyl-4H-1,3-dithiine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organosulfur compounds.
Industry: The compound is used in the development of garlic-based nutraceuticals and other health supplements.
Mechanism of Action
2-Vinyl-4H-1,3-dithiine exerts its effects primarily through its antioxidant properties. It reduces oxidative stress by inhibiting the generation of reactive oxygen species and increasing total antioxidant status . The compound also induces partial cell cycle arrest at the G2 phase, which contributes to its inhibitory effects on cell proliferation .
Comparison with Similar Compounds
3-Vinyl-4H-1,2-dithiin: Another organosulfur compound found in garlic, known for its ability to inhibit adipocyte differentiation.
Allyl mercaptan: A bioavailable organosulfur compound with antioxidant properties.
S-allyl cysteine: Another garlic-derived compound with health benefits, including antioxidant and anti-inflammatory effects.
Uniqueness: 2-Vinyl-4H-1,3-dithiine is unique due to its specific structure and its potent antioxidant properties, which are superior to those of other similar compounds like allyl mercaptan and S-allyl cysteine . Its ability to inhibit vascular smooth muscle cell proliferation and migration makes it particularly valuable in the context of cardiovascular health .
Biological Activity
2-Vinyl-4H-1,3-dithiine (2VD) is an organosulfur compound predominantly found in garlic (Allium sativum) and has garnered interest due to its diverse biological activities. This article explores the biological activity of 2VD, focusing on its effects on vascular smooth muscle cells, antioxidant properties, antimicrobial activity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a dithiolene compound characterized by a six-membered heterocyclic ring containing four carbon atoms and two sulfur atoms. Its chemical formula is , and it is recognized for its bioactive properties derived from garlic consumption. The compound is noted for being a significant component in garlic macerated oil and stir-fried garlic .
1. Effects on Vascular Smooth Muscle Cells (VSMCs)
Recent studies have demonstrated that 2VD exhibits significant effects on VSMCs, particularly in the context of hypertension. In experiments with VSMCs isolated from spontaneous hypertensive rats (SHR), 2VD was shown to:
- Inhibit Cell Proliferation : At non-toxic concentrations (10 µg/L), 2VD significantly reduced VSMC proliferation stimulated by fetal bovine serum.
- Impair Cell Migration : The compound also inhibited cell migration, which is crucial in preventing vascular remodeling associated with hypertension.
- Induce Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with 2VD led to a partial arrest of the cell cycle at the G2 phase.
- Enhance Antioxidant Status : 2VD increased total antioxidant status more effectively than other organosulfur compounds like allyl mercaptan (AM) and S-allyl cysteine (SAC), suggesting its potential in oxidative stress mitigation .
2. Antioxidant Properties
The antioxidant capacity of 2VD has been evaluated through various assays, including the DPPH radical scavenging method. Studies indicate that:
- Scavenging Activity : 2VD demonstrated notable free radical scavenging ability, contributing to its overall antioxidant effects.
- Mechanism of Action : The compound's ability to inhibit reactive oxygen species (ROS) generation suggests it may play a protective role against oxidative damage in cells .
3. Antimicrobial and Antifungal Activities
Research has highlighted the antimicrobial properties of compounds containing dithiolene structures, including 2VD:
- Inhibition of Bacterial Growth : Compounds similar to 2VD have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
- Fungal Activity : The compound has also been linked to antifungal activity, making it relevant for further exploration in food preservation and therapeutic applications .
Case Study: Antihypertensive Effects
A study involving SHR demonstrated that dietary intake of garlic-derived compounds, particularly 2VD, could lead to significant reductions in blood pressure levels. The study reported:
- Reduction in Blood Pressure : Participants consuming garlic extracts rich in 2VD exhibited lower systolic and diastolic blood pressure readings compared to control groups.
- Mechanistic Insights : The antihypertensive effect was attributed to the compound's ability to enhance nitric oxide production and reduce vascular resistance .
Summary of Biological Activities
Properties
IUPAC Name |
2-ethenyl-4H-1,3-dithiine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h2-4,6H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKBDTUPIIADOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1SCC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801000918 | |
Record name | 2-Ethenyl-4H-1,3-dithiin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801000918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80028-57-5 | |
Record name | 2-Vinyl-[4H]-1,3-dithiin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80028-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Vinyl-4H-1,3-dithiin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080028575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethenyl-4H-1,3-dithiin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801000918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Vinyl-4H-1,3-dithiine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034901 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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